REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[C:11]([Br:14])[C:12]=1[CH3:13].CN([CH:18]=[O:19])C.[NH4+].[Cl-]>CCCCCC>[Br:14][C:11]1[C:12]([CH3:13])=[C:7]([CH:18]=[O:19])[CH:8]=[N:9][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=C(C1C)Br
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-100 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at −100° C
|
Type
|
WAIT
|
Details
|
for 1 h at −78° C
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted with a diethyl ether/water mixture
|
Type
|
CUSTOM
|
Details
|
The yellow solid obtained
|
Type
|
CUSTOM
|
Details
|
is purified on silica gel (100 g)
|
Type
|
WASH
|
Details
|
eluting with AcOEt/petroleum ether (1/4)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C=NC1)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |